molecular formula C12H15FN2O2 B1478728 3-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one CAS No. 2098081-55-9

3-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one

Cat. No.: B1478728
CAS No.: 2098081-55-9
M. Wt: 238.26 g/mol
InChI Key: FGNGRRDRLZVZPW-UHFFFAOYSA-N
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Description

The compound “3-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one” is a chemical compound used in scientific research . It offers potential applications in various fields due to its unique properties and structure.


Synthesis Analysis

A series of 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones was synthesized . The synthesis process involved linking the respective 2-fluorobenzonitrile or 2-(bromomethyl)benzonitrile to a fluorous oxime tag to give an aryloxime intermediate .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string O=C1C2=CC(F)=CC=C2OCCC1N.Cl . The empirical formula is C10H11ClFNO2 and the molecular weight is 231.65 .


Chemical Reactions Analysis

The anticonvulsant effect and neurotoxicity of the compounds were evaluated with a maximal electroshock (MES) test and a rotated test in mice . Most of the compounds prepared exhibited anticonvulsant activities in the MES test .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . Its melting point is 80–82°C .

Scientific Research Applications

Synthetic Procedures and Biological Interest

Benzazoles and their derivatives, including compounds with benzazepine and oxazepine cores, are of substantial interest in medicinal chemistry due to their diverse biological activities. Synthetic chemists focus on new procedures to access these compounds, aiming to modify biological activity through structural innovation. The guanidine group, considered a super base when bonded to a benzazole ring, results in derivatives with potential therapeutic applications, highlighting the significance of synthetic approaches to these heterocycles for drug development (Rosales-Hernández et al., 2022).

Crystal Structures of Metal Complexes

The study of metal(II) 2-fluorobenzoate complexes with various N-donor ligands contributes to understanding the structural factors affecting the formation of target molecules. This research is aimed at enhancing future synthesis strategies by evaluating the structures of these complexes, which are essential for material science and potential biological applications (Öztürkkan & Necefoğlu, 2022).

Amino-1,2,4-triazoles in Organic Synthesis

Amino-1,2,4-triazoles serve as raw materials in the fine organic synthesis industry, utilized in producing agricultural products, pharmaceuticals, and other high-value chemicals. Their role in creating heat-resistant polymers and products with fluorescent properties underlines the versatility and importance of these compounds in applied sciences and biotechnology (Nazarov et al., 2021).

2,3-Benzodiazepine-related Compounds

2,3-Benzodiazepines and their analogs, including compounds fused with five-membered nitrogen heterocycles, have been synthesized and studied for their biologically active properties. This research domain is crucial for discovering new medicines, especially for diseases lacking effective treatments (Földesi et al., 2018).

Polymers Based on Divalent Metal Salts

The divalent metal salts of p-aminobenzoic acid are starting materials for synthesizing ionic polymers, indicating the potential for creating new materials with embedded metal properties. This review of polymers prepared using metal salts emphasizes their applicability in various technological fields, showcasing the interdisciplinary bridge between organic chemistry and material science (Matsuda, 1997).

Safety and Hazards

The compound is classified as a Combustible Solid under the Storage Class Code 11 . The flash point is not applicable .

Properties

IUPAC Name

3-amino-1-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c13-10-1-2-11-9(7-10)8-15(5-6-17-11)12(16)3-4-14/h1-2,7H,3-6,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNGRRDRLZVZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1C(=O)CCN)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one
Reactant of Route 2
3-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one
Reactant of Route 3
3-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one
Reactant of Route 4
3-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one
Reactant of Route 5
Reactant of Route 5
3-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one
Reactant of Route 6
Reactant of Route 6
3-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one

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